

# long-term effects of buprenorphine on the central nervous system

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Homprenorphine |           |
| Cat. No.:            | B10782530      | Get Quote |

An In-depth Technical Guide to the Long-Term Effects of Buprenorphine on the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Buprenorphine is a unique opioid, acting as a partial agonist at the μ-opioid receptor and an antagonist at the κ-opioid receptor.[1][2] Its distinct pharmacological profile has established it as a primary treatment for opioid use disorder (OUD) and a valuable option for managing chronic pain.[3][4] However, its prolonged use necessitates a comprehensive understanding of its long-term effects on the central nervous system (CNS). This technical guide synthesizes current research on the chronic neurological impact of buprenorphine, focusing on cognitive functions, neurodevelopmental processes, glial cell modulation, and receptor-level adaptations. It provides detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways and workflows to support advanced research and drug development.

# Long-Term Effects on Cognitive and Psychomotor Functions

The impact of long-term buprenorphine maintenance treatment (BMT) on cognition is a critical area of investigation, with studies generally indicating that stable dosing is not associated with



significant impairment and may even be linked to cognitive improvement over time.

### **Cognitive Performance in Stable BMT Patients**

Studies comparing patients on stable doses of buprenorphine to healthy controls have shown no significant impairment in complex psychomotor or cognitive performance.[5] One study found that longer durations of buprenorphine treatment were associated with better cognitive outcomes, including faster reaction times and fewer errors on specific tasks.[6] After six months of treatment, patients with OUD showed significant improvements across various cognitive domains, including executive function and working memory.[7] However, other research suggests that individuals on BMT may still exhibit some cognitive deficits compared to healthy controls, particularly in areas of working memory, verbal memory, and attention.[6]

## **Factors Influencing Cognitive Outcomes**

The relationship between buprenorphine and cognition is complex. Illicit drug use is a major confounding factor, and cognitive deficits have been associated with treatment dropout.[5][6] Conversely, medication adherence appears to be a key factor in realizing the potential neuropsychological benefits of buprenorphine, particularly in the recovery of learning and memory.[8] The antagonistic action of buprenorphine at the κ-opioid receptor may contribute to improved performance by facilitating an optimal dopaminergic tone.[6]

**Data Summary: Cognitive Function Studies** 



| Study / Cohort                 | Duration of<br>Treatment       | Key Cognitive<br>Domains<br>Assessed                                                       | Key Findings                                                                                                    | Reference |
|--------------------------------|--------------------------------|--------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|-----------|
| Shmygalev et al.<br>(2011)     | Not specified<br>(stable dose) | Stress performance, visual orientation, concentration, attention, vigilance, reaction time | Patients on stable buprenorphine showed no significant impairment compared to healthy controls.                 | [5]       |
| Pérez-Vázquez<br>et al. (2023) | Variable                       | Stroop Task,<br>Continuous<br>Performance<br>Task (CPT)                                    | Longer time on buprenorphine was associated with faster reaction times and fewer commission errors.             | [6]       |
| Bowen et al. (as reviewed)     | ~6 months                      | Global neuropsychologi cal function, executive functioning, learning, memory               | 15% showed overall improvement, 80% remained stable. Adherence was positively related to cognitive improvement. | [8]       |
| Ghosh et al.<br>(2024)         | 6 months                       | Wisconsin Card<br>Sorting, Iowa<br>Gambling Task,<br>Trail-Making<br>Tests, N-Back<br>Test | Significant improvement in 25 of 32 test parameters, particularly in executive                                  | [7]       |



function and working memory.

# **Experimental Protocol: Assessment of Psychomotor and Cognitive Function**

- Study Design: A prospective, matched-control study was conducted.[5]
- Participants: 30 patients receiving a stable daily dose of sublingual buprenorphine (mean 7.7±3.9 mg) were matched for age and sex with 90 healthy control volunteers.[5]
- Cognitive Test Battery: A comprehensive battery of tests was used to assess various cognitive domains:
  - Performance under stress: Act and React Testsystem (ART-90).
  - Visual orientation: Labyrinth Test (LVT).
  - o Concentration: Cognitrone (COG).
  - Attention and Vigilance: Determination Test (DT) and Vigilance Test (VIGIL).
  - Reaction time: Reaction Test (RT).[5]
- Data Analysis: The primary endpoint was the sum of the relevant scores from the tests after
  z-transformation of individual scores. Patients were analyzed as an intention-to-treat (ITT)
  group and a per-protocol (PP) group (excluding those with unreported drug use). Noninferiority was the statistical hypothesis.[5]



#### Experimental Workflow: Cognitive Assessment in BMT Patients



Click to download full resolution via product page

**Caption:** Workflow for assessing cognitive effects in BMT patients.



## **Neurodevelopmental Effects of Prenatal Exposure**

The use of buprenorphine in pregnant women with OUD raises critical questions about its long-term effects on fetal brain development. Emerging evidence from in vitro and animal models suggests that buprenorphine can influence the development and migration of key neuronal populations.

## Impact on Interneuron Development and Migration

Studies using human pluripotent stem cell (hPSC)-derived 3D brain spheroids have shown that chronic buprenorphine exposure can alter the development of interneurons.[9][10] Specifically, buprenorphine was found to increase markers of interneuron progenitors in subpallial spheroids (which model the origin of interneurons) and to alter their migration into cortical spheroids.[9][10] This effect appears to be mediated by the nociceptin opioid (NOP) receptor, a target for which buprenorphine is a full agonist.[8][10] In rodent models, these alterations in interneuron distribution can persist into adulthood, suggesting long-lasting changes to cortical circuitry.[9][10]

### **Effects on the Dopaminergic System**

Gestational exposure to buprenorphine in rats has been shown to increase the activity of dopamine neurons in the ventral tegmental area (VTA) in adulthood.[11][12] This suggests that in utero exposure may lead to profound and lasting effects on the mesolimbic dopamine system, a key circuit involved in reward, motivation, and psychiatric disorders.[11][12] Previous rodent studies have also linked gestational buprenorphine exposure to anxiety- and depression-like behaviors in adult offspring.[9][12]

# Experimental Protocol: 3D Brain Spheroid Model of Prenatal Exposure

- Model System: Human pluripotent stem cells (hPSCs) were used to generate two types of 3D brain spheroids:
  - Cortical Spheroids (hCS): Model the development of excitatory neurons in the cortex.
  - Subpallial Spheroids (hSS): Model the development of inhibitory interneurons.[10]

### Foundational & Exploratory





#### • Experimental Procedure:

- hCS and hSS were cultured separately.
- Spheroids were chronically exposed to buprenorphine, oxycodone, or a vehicle control.
- hSS were engineered to express Green Fluorescent Protein (GFP) to track interneuron migration.
- hCS and GFP-labeled hSS were fused to create a model of interneuron migration into the cortex.
- The percentage of GFP-positive cells that migrated into the cortical region was quantified.
   [10]

#### Assays:

- RNA Sequencing: To confirm the presence of opioid receptors (e.g., NOP receptor) in the spheroids.[9]
- cAMP Assays: To demonstrate that buprenorphine can signal through the NOP receptor in the developing tissue.[9]
- Multi-electrode Array (MEA): To measure changes in neural network activity following chronic opioid exposure.[10]





#### Experimental Workflow: 3D Brain Spheroid Fusion Model

Click to download full resolution via product page

**Caption:** Workflow for studying interneuron migration using brain spheroids.



#### Glial Cell Modulation and Neuroinflammation

The long-term impact of buprenorphine extends to non-neuronal cells, particularly microglia and astrocytes, which play crucial roles in CNS homeostasis and inflammation.

## **Region-Specific Glial Alterations**

In a rat model of traumatic brain injury (TBI), chronic administration of buprenorphine was associated with region-specific morphological changes in both microglia and astrocytes four weeks post-injury.[13][14][15] Cortical microglia and thalamic astrocytes were identified as particularly vulnerable to these buprenorphine-mediated changes.[13][14] These alterations occurred even though buprenorphine treatment did not impact overall neuronal damage following the injury.[13][15]

# **Cytokine Expression and Myelin Integrity**

The same TBI study found that buprenorphine treatment led to greater expression of the anti-inflammatory cytokine IL-4 compared to saline-treated animals.[13][14] Furthermore, discernible differences in myelin integrity and the expression of myelin basic protein (MBP) isoforms were observed following buprenorphine treatment, again in an injury- and region-specific manner.[13][15] These findings suggest that buprenorphine can have lasting effects on neuroinflammatory processes and white matter integrity. In preclinical studies, buprenorphine has shown neutral or anti-inflammatory effects peripherally, but pro-inflammatory effects within the CNS, such as increased microglial activation.[16]

# Data Summary: Glial and Inflammatory Effects in a TBI Model



| Parameter             | Brain Region(s)   | Effect of<br>Buprenorphine<br>Treatment (4 weeks<br>post-injury)              | Reference |
|-----------------------|-------------------|-------------------------------------------------------------------------------|-----------|
| Microglial Morphology | Cortex            | Significant<br>morphological<br>alterations                                   | [13][14]  |
| Astrocyte Morphology  | Thalamus          | Significant<br>morphological<br>alterations                                   | [13][14]  |
| Cytokine Expression   | Cortex & Thalamus | Greater IL-4<br>expression compared<br>to saline                              | [13][14]  |
| Myelin Integrity      | Not specified     | Discernible injury- and region-specific differences in MBP isoform expression | [13][15]  |
| Neuronal Damage       | Not specified     | No significant impact on neuronal damage                                      | [13][15]  |

# Opioid Receptor Modulation and Neurotransmitter Systems

Buprenorphine's complex pharmacology involves interactions with multiple opioid receptor subtypes, leading to unique long-term adaptations in the CNS.

## **Receptor Binding and Occupancy**

Buprenorphine is a partial agonist with very high affinity for the  $\mu$ -opioid receptor (MOR), an antagonist at the  $\kappa$ -opioid receptor (KOR), and an antagonist at the  $\delta$ -opioid receptor (DOR).[1] [17] It also acts as an agonist at the nociceptin/orphanin FQ (N/OFQ) receptor.[17] Its high affinity and slow dissociation from the MOR mean it can displace other full agonists like heroin



or methadone.[2] Positron emission tomography (PET) studies have quantified its binding in the human brain.

Data Summary: Buprenorphine Dose and Mu-Opioid

Receptor Availability

| Buprenorphine Dose (Sublingual) | MOR Availability<br>(%) | Clinical Implication                              | Reference |
|---------------------------------|-------------------------|---------------------------------------------------|-----------|
| 2 mg                            | 59%                     | Partial withdrawal suppression                    | [1]       |
| 4-8 mg                          | ≤50%                    | Effective withdrawal suppression                  | [17]      |
| 16 mg                           | 20%                     | Blockade of reinforcing effects of abused opioids | [1][17]   |
| 32 mg                           | 16%                     | Stronger blockade effect                          | [1]       |

## **Long-Term Receptor Adaptation**

Chronic administration in animal models demonstrates that buprenorphine can induce adaptive changes in opioid receptor density. In vivo studies in rats have shown that buprenorphine can down-regulate MORs in several brain regions, including the frontal cortex, thalamus, and hippocampus.[18] Concurrently, it can up-regulate KORs and  $\delta 2$  receptors in cortical areas.[18] These receptor adaptations may be relevant to its therapeutic effects in treating substance use disorders.[18]

### **Impact on Neurotransmitter Systems**

Buprenorphine's effects ripple through various neurotransmitter systems.

 Dopamine: Like other partial μ-receptor agonists, buprenorphine can stimulate dopamine release in the mesolimbic system, which is central to the brain's reward circuitry.[19]
 However, there is a hypothesis that chronic blockade of opiate receptors by the combination



of buprenorphine and naloxone could ultimately inhibit dopaminergic activity, potentially causing anti-reward effects and increasing relapse potential over the very long term.[20]

 GABA and Glutamate: Buprenorphine has been shown to modulate GABAergic and glutamatergic systems. In a rat model of methamphetamine use, long-term buprenorphine administration improved the gene expression of GABA-A receptors in the hippocampus.[21]
 Conversely, prolonged buprenorphine administration can decrease glutamate function.[19]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

### Foundational & Exploratory





- 1. Buprenorphine Wikipedia [en.wikipedia.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Expanding Horizons of Buprenorphine: A Comprehensive Narrative Review of Its Pharmacological Properties and Clinical Applications in Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buprenorphine StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The impact of long-term maintenance treatment with buprenorphine on complex psychomotor and cognitive function PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. recoveryanswers.org [recoveryanswers.org]
- 9. Buprenorphine Exposure Alters the Development and Migration of Interneurons in the Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Gestational Buprenorphine Exposure Disrupts Dopamine Neuron Activity and Related Behaviors in Adulthood | eNeuro [eneuro.org]
- 12. researchgate.net [researchgate.net]
- 13. Post-Injury Buprenorphine Administration Is Associated with Long-Term Region-Specific Glial Alterations in Rats PMC [pmc.ncbi.nlm.nih.gov]
- 14. Post-Injury Buprenorphine Administration Is Associated with Long-Term Region-Specific Glial Alterations in Rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Post-injury Buprenorphine Administration Is Associated With Long-Term Region-Specific Glial Alterations in Rats[v1] | Preprints.org [preprints.org]
- 16. Buprenorphine's Effect on the Human Immune System and Inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buprenorphine maintenance and mu-opioid receptor availability in the treatment of opioid use disorder: implications for clinical use and policy PMC [pmc.ncbi.nlm.nih.gov]
- 18. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 19. Effects of Buprenorphine on the Memory and Learning Deficit Induced by Methamphetamine Administration in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Can the chronic administration of the combination of buprenorphine and naloxone block dopaminergic activity causing anti-reward and relapse potential? - PMC



[pmc.ncbi.nlm.nih.gov]

- 21. Short- and long-term administration of buprenorphine improved gene expression of P2X4 and GABAA receptors in the hippocampus of methamphetamine rats - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [long-term effects of buprenorphine on the central nervous system]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10782530#long-term-effects-of-buprenorphine-on-the-central-nervous-system]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com